molecular formula C19H14F3N5O4S2 B2839519 4-methyl-3-nitro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868973-67-5

4-methyl-3-nitro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2839519
CAS No.: 868973-67-5
M. Wt: 497.47
InChI Key: MUFFWNNGZCUBPG-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core with multiple functional groups, including a nitro group, a thiadiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic synthesis:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the thiadiazole intermediate with 4-(trifluoromethyl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Nitro Group: Nitration of the benzamide core can be achieved using a mixture of concentrated nitric and sulfuric acids.

    Final Coupling: The final step involves coupling the nitro-substituted benzamide with the thiadiazole intermediate under appropriate conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Hydroxy Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis due to its multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound’s structure suggests potential as an enzyme inhibitor, particularly in pathways involving thiadiazole or benzamide derivatives.

Medicine

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in targeting specific proteins or enzymes.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and trifluoromethyl group are known to enhance binding affinity and specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitro-N-(5-((2-oxo-2-((4-chlorophenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.

    4-methyl-3-nitro-N-(5-((2-oxo-2-((4-methylphenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methylphenyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-methyl-3-nitro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-3-nitro-N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O4S2/c1-10-2-3-11(8-14(10)27(30)31)16(29)24-17-25-26-18(33-17)32-9-15(28)23-13-6-4-12(5-7-13)19(20,21)22/h2-8H,9H2,1H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFFWNNGZCUBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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